6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical progression of chromone chemistry, which has been extensively explored over several decades. Chromones, as a class of oxygen-containing heterocyclic compounds, have attracted significant attention since their initial discovery due to their widespread occurrence in natural products and their diverse pharmacological properties. The systematic investigation of chromone derivatives began in earnest during the mid-20th century, when researchers recognized their potential as privileged structures in drug discovery.
The specific combination of chromone and benzimidazole frameworks in a single molecule represents a more recent development in medicinal chemistry, reflecting the evolution of hybrid drug design strategies. Benzimidazole derivatives have been recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties, making them attractive components for molecular hybridization approaches. The strategic linking of these two heterocyclic systems in compounds like this compound demonstrates the application of modern synthetic methodologies to create novel chemical entities with enhanced therapeutic potential.
Research documentation indicates that the compound was first synthesized and characterized in 2005, with subsequent modifications and structural optimization occurring throughout the following decades. The development timeline reflects the growing interest in hybrid molecules that combine multiple pharmacophores, a strategy that has gained prominence in contemporary drug discovery programs. The acetate ester functionality was incorporated to improve the compound's physicochemical properties, particularly its solubility and membrane permeability characteristics, which are crucial factors in pharmaceutical development.
The historical significance of this compound extends beyond its individual properties to encompass its role as a representative example of structure-based drug design principles. The systematic approach to combining established pharmacophores reflects the maturation of medicinal chemistry as a discipline and the increasing sophistication of molecular design strategies employed by researchers in the field.
Significance in Chemical Research
The research significance of this compound stems from its unique position as a hybrid molecule incorporating two distinct privileged scaffolds. Chromones have been extensively studied for their role as privileged structures in drug discovery, defined as molecular frameworks capable of providing ligands for diverse biological targets. The integration of benzimidazole functionality into the chromone scaffold creates a compound with enhanced structural complexity and potentially improved selectivity profiles compared to simpler analogs.
Research investigations have demonstrated that compounds containing chromone and benzimidazole moieties exhibit significant pharmacological activities, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial research. The specific structural arrangement in this compound allows for multiple modes of molecular interaction, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its potential biological activities. The compound's design reflects the principle that hybrid molecules can often exhibit superior properties compared to their individual components through synergistic effects.
The compound has served as a valuable tool in structure-activity relationship studies, providing insights into the optimal positioning and substitution patterns for enhancing biological activity. Research findings have indicated that the ethyl group at position 6 and the methyl group on the benzimidazole nitrogen contribute significantly to the compound's overall activity profile, demonstrating the importance of precise structural modifications in drug design. The acetate ester group has been shown to influence the compound's pharmacokinetic properties, affecting its absorption, distribution, and metabolic stability.
Contemporary research applications have expanded beyond traditional pharmacological studies to include investigations into the compound's potential as a chemical probe for biological system analysis. The compound's unique structural features make it suitable for fluorescence-based assays and molecular recognition studies, contributing to our understanding of protein-ligand interactions and cellular signaling pathways. These research applications highlight the compound's versatility as a chemical tool and its continued relevance in modern chemical biology investigations.
Chromones in Chemical Sciences
Chromones represent a fundamental class of oxygen-containing heterocyclic compounds that have achieved prominence in chemical sciences due to their structural diversity and broad spectrum of biological activities. The chromone framework, characterized by a benzoannelated pyrone ring system, serves as the backbone for numerous natural products and synthetic compounds with therapeutic potential. The rigid bicyclic structure of chromones provides an excellent scaffold for drug design, offering multiple sites for structural modification and optimization while maintaining favorable physicochemical properties.
The classification of chromones as privileged structures in drug discovery reflects their exceptional versatility in binding to diverse biological targets. Research has demonstrated that chromone derivatives can function as enzyme inhibitors, receptor modulators, and antimicrobial agents, among other biological roles. The small polar surface area of chromones promotes blood-brain barrier crossing, making them particularly valuable for central nervous system applications. This property has led to extensive investigation of chromone derivatives as potential treatments for neurodegenerative diseases and psychiatric disorders.
Structure-activity relationship studies have revealed that the substitution pattern of chromone scaffolds determines their specific biological effects. The type, number, and position of substituents connected to the chromone core play vital roles in determining pharmacological activities, allowing for precise optimization of therapeutic properties. Research has shown that substitution at different positions of the chromone ring can selectively enhance particular biological activities while minimizing unwanted effects, demonstrating the scaffold's exceptional tunability.
| Chromone Property | Characteristic | Research Significance |
|---|---|---|
| Molecular Framework | Benzoannelated pyrone | Privileged structure for drug design |
| Polar Surface Area | Small | Enhanced brain penetration capability |
| Substitution Sites | Multiple positions available | Versatile optimization opportunities |
| Biological Targets | Diverse receptor interactions | Broad therapeutic applications |
| Stability Profile | Chemically stable | Suitable for pharmaceutical development |
The synthetic accessibility of chromone derivatives has contributed significantly to their widespread use in chemical research. Multiple synthetic routes have been developed for chromone preparation, including acid-catalyzed cyclizations, base-catalyzed condensations, and modern methodologies employing microwave irradiation and solid-phase synthesis. These diverse synthetic approaches enable researchers to access structurally complex chromone derivatives with high efficiency and selectivity, facilitating the exploration of novel chemical space and the development of optimized therapeutic agents.
Contemporary applications of chromones in chemical sciences extend beyond traditional medicinal chemistry to encompass materials science, photochemistry, and analytical chemistry. The photochemical properties of chromones have been utilized in the development of fluorescence probes and molecular sensors, while their chemical stability makes them suitable for use in harsh analytical conditions. The continued evolution of chromone chemistry reflects the ongoing importance of this scaffold in advancing chemical sciences and addressing contemporary research challenges.
Properties
IUPAC Name |
[6-ethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-4-13-9-14-19(10-18(13)27-12(2)24)26-11-15(20(14)25)21-22-16-7-5-6-8-17(16)23(21)3/h5-11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAKPJCNFJGPLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=NC4=CC=CC=C4N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
The chromenone scaffold is synthesized via Knoevenagel condensation between salicylaldehyde derivatives and ethyl acetoacetate. For example:
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Reagents : 7-hydroxy-5-methoxy-2-methylchromone (visnagin derivative) and ethyl acetoacetate.
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Conditions : Piperidine catalysis in ethanol at 80°C for 6 hours.
Mechanism :
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Base-catalyzed deprotonation of ethyl acetoacetate.
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Nucleophilic attack on the aldehyde group of salicylaldehyde.
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Cyclization and dehydration to form the 4-oxo-4H-chromen-3-yl intermediate.
Ethyl Group Functionalization
Alkylation at C6 Position
Ethylation is achieved via Friedel-Crafts alkylation or nucleophilic substitution:
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Reagents : Ethyl bromide or iodoethane in the presence of Ag₂CO₃.
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Conditions : Dry acetonitrile, 3Å molecular sieves, 24-hour reflux.
Side Reaction Mitigation :
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Use of anhydrous solvents to prevent hydrolysis.
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Sequential addition of alkylating agents to minimize di-alkylation.
Acetylation of the Hydroxyl Group
Esterification with Acetic Anhydride
The C7 hydroxyl group is acetylated under mild conditions:
Mechanistic Insight :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
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¹H NMR : Key signals include δ 8.69 (s, chromenone C3-H), δ 4.09 (s, acetate CH₃), and δ 1.16 (t, ethyl CH₃).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Knoevenagel + Alkylation | High regioselectivity | Multi-step purification | 72 |
| One-pot Condensation | Reduced reaction time | Lower yield with bulky groups | 68 |
| Microwave-assisted | Energy-efficient | Specialized equipment needed | 81 |
Challenges and Optimization
Common Pitfalls
Catalyst Screening
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Piperidine | 86 | 6 |
| Amberlite IRA400 | 89 | 4 |
| L-Proline | 78 | 8 |
Industrial-Scale Considerations
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Cost Efficiency : Ethyl bromoacetate is preferred over acetyl chloride for large-scale acetylation.
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Waste Management : Ag₂CO₃ recovery systems reduce heavy metal waste.
Emerging Methodologies
Flow Chemistry
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one ring, potentially converting it to a hydroxyl group.
Substitution: The acetate group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted chromen-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C21H18N2O4
- Molecular Weight : 362.38 g/mol
- SMILES Notation : CCc1cc2C(C(=COc2cc1OC(C)=O)c1nc2ccccc2n1C)=O
- Chirality : Achiral
- LogP : 3.5588
- Polar Surface Area : 52.708 Ų
These properties suggest that the compound has favorable lipophilicity and molecular interactions, which are crucial for biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate exhibit significant antimicrobial properties. For example, a related compound demonstrated effective inhibition against Mycobacterium tuberculosis with an IC50 value of 7.05 µM . This suggests potential utility in developing new antibiotics.
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is a critical target in treating neurodegenerative diseases such as Alzheimer’s disease. Compounds with a coumarin backbone have shown promising AChE inhibitory activity. For instance, similar coumarin derivatives exhibited IC50 values as low as 2.7 µM, indicating strong potential for therapeutic applications in cognitive disorders .
Cytotoxicity Against Cancer Cells
In vitro assays have revealed that compounds structurally related to This compound possess selective cytotoxicity towards various cancer cell lines while sparing normal cells . This selectivity is crucial for reducing side effects in cancer therapies.
Enzyme Inhibition Profiles
Research has shown that this compound may exhibit inhibitory effects on specific enzymes, which can be beneficial in drug design aimed at treating metabolic disorders or cancers . Detailed enzyme inhibition studies are necessary to elucidate the mechanisms involved.
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial properties of coumarin derivatives found that certain structural modifications enhanced activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituents at specific positions on the chromene ring for optimizing biological activity .
Case Study 2: Neuroprotective Effects
Research investigating the neuroprotective effects of benzimidazole derivatives indicated that they could mitigate oxidative stress in neuronal cells. This was attributed to their ability to inhibit AChE and modulate signaling pathways involved in neuroprotection .
Data Table: Biological Activities of Related Compounds
| Biological Activity | Compound Structure Reference | IC50 (µM) | Notes |
|---|---|---|---|
| Antimicrobial (M. tuberculosis) | Similar coumarin derivatives | 7.05 | Significant inhibition observed |
| AChE Inhibition | Coumarin-based compounds | 2.7 | Potential for Alzheimer's treatment |
| Cytotoxicity (Cancer Cell Lines) | Related benzimidazole compounds | 10.5 | Selective against cancer cells |
Mechanism of Action
The mechanism of action of 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription. The chromen-4-one core can interact with enzymes, inhibiting their activity. These interactions disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in FPR1 Antagonism
Compound 1 ():
- Name : 6-Ethyl-2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate
- Key Differences : Methyl group at position 2 instead of hydrogen.
- Activity : Potent FPR1 antagonist with pharmacophore similarity (μ = 0.03–0.04), indicating high binding affinity .
3-(1H-Benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one ():
- Key Differences : Lacks the 7-acetate group and 1-methyl substitution on benzimidazole.
- Molecular Formula : C₁₈H₁₄N₂O₃ (MW: 306.32 g/mol).
- Synthesis : Achieved in 32% yield, indicating moderate efficiency compared to the target compound’s synthetic route (unreported yield) .
- Activity: Unknown FPR1 activity; structural simplicity may reduce bioavailability due to higher polarity from the free hydroxyl group.
Chromenone Derivatives with Acetate Substituents ()
| Compound (CAS) | Substituents | Molecular Formula | Similarity Score |
|---|---|---|---|
| 62536-80-5 | 7-Methoxy, 3-phenyl | C₁₉H₁₆O₅ | 0.93 |
| 13319-69-2 | 4-Methoxyphenyl at position 3 | C₁₈H₁₄O₅ | 0.93 |
| 97980-73-9 | 5,7-Dihydroxy, 3-phenyl | C₁₇H₁₂O₆ | 0.93 |
Pharmacophore Modeling and Activity
A μ value ≤0.04 indicates high pharmacophore similarity:
Benzimidazole-Containing Pharmaceuticals (–9)
Bendamustine-related compounds (e.g., USP Bendamustine Hydrochloride RS) share the benzimidazole core but feature chloroethyl or hydroxyethyl substituents for alkylating activity in cancer therapy. These highlight:
- Functional Divergence : Substituent choice dictates mechanism—FPR1 antagonism vs. DNA alkylation.
- Structural Flexibility : Benzimidazole tolerates diverse modifications without loss of scaffold integrity.
Data Tables
Table 1: Structural and Pharmacological Comparison
*Calculated formula; literature discrepancies noted.
Biological Activity
6-Ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate is a compound of significant interest due to its potential biological activities. This article examines its pharmacological properties, including its cytotoxicity, antimicrobial effects, and molecular interactions, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular structure can be depicted as follows:
- Molecular Formula : C27H22N2O5
- Molecular Weight : 454.48 g/mol
- CAS Number : 210639-98-8
- LogP : 6.8186 (indicating high lipophilicity)
This structure contributes to its biological activity, particularly in terms of interaction with biological membranes and cellular targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assessments demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes the growth inhibition (GI50) values for selected cell lines:
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 | 0.21 |
| NCI-H460 | 0.12 |
| SF-268 | 0.08 |
These results indicate that the compound exhibits potent activity against breast cancer (MCF-7) and lung cancer (NCI-H460) cells, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a comparative study, it was found to possess significant inhibitory effects against various bacterial strains. The following table illustrates the Minimum Inhibitory Concentration (MIC) values:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .
The mechanism underlying the biological activity of this compound is linked to its ability to interact with specific cellular targets. For example, it has been identified as a competitive antagonist of the human formyl peptide receptor 1 (FPR1), which plays a crucial role in immune response modulation. The binding affinity of this compound to FPR1 was found to be in the nanomolar range, indicating strong interaction .
Case Study 1: Anticancer Efficacy
In a study conducted on human tumor cell lines, researchers treated cells with varying concentrations of the compound over 48 hours. The results indicated that at lower concentrations, the compound effectively inhibited cell proliferation, showcasing its potential as an anticancer agent.
Case Study 2: Antimicrobial Resistance
Another significant study focused on the antimicrobial efficacy of the compound against resistant strains of bacteria. It demonstrated that derivatives of this compound exhibited enhanced activity compared to traditional antibiotics, highlighting its potential role in combating antimicrobial resistance .
Q & A
Q. What computational strategies predict interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
